![molecular formula C23H19N3O3S B11088638 N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11088638.png)
N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound I , is a synthetic organic compound with the following chemical formula:
C19H25ClN2O2
It features a benzyl ether group, a quinazolinone ring, and an acetamide moiety. The compound’s structure combines aromatic and heterocyclic components, making it intriguing for various applications.
Preparation Methods
a. Synthetic Routes: The synthesis of Compound I involves several steps. One common approach includes the following reactions:
Benzylation of Phenol: The phenol group undergoes benzylation using benzyl chloride or benzyl bromide to introduce the benzyloxy substituent.
Quinazolinone Formation: The reaction of 2-aminobenzaldehyde with thiourea yields the quinazolinone ring.
Amidation: The final step involves amidation of the quinazolinone with diethylamine and acetic anhydride to form Compound I.
b. Industrial Production: While Compound I is not produced on an industrial scale, it serves as a valuable intermediate in pharmaceutical research and development.
Chemical Reactions Analysis
Compound I exhibits various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the quinazolinone ring may yield a tetrahydroquinazoline derivative.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are commonly employed.
Scientific Research Applications
a. Medicinal Chemistry:
Anticancer Research: Researchers explore Compound I’s potential as an anticancer agent due to its unique structure and reactivity.
Kinase Inhibition: It may inhibit specific kinases involved in cell signaling pathways.
Cell-Based Assays: Compound I is used to investigate cellular responses and pathways.
Target Identification: Researchers study its interactions with cellular proteins.
Pharmaceutical Intermediates: Compound I serves as a building block for drug development.
Custom Synthesis: It finds applications in custom synthesis for specialized compounds.
Mechanism of Action
The exact mechanism remains under investigation, but it likely involves interactions with cellular targets related to kinase activity, gene expression, or apoptosis pathways.
Comparison with Similar Compounds
Compound I’s uniqueness lies in its combination of benzyl ether and quinazolinone motifs. Similar compounds include 4-(benzyloxy)phenol (CAS: 103-16-2), which lacks the quinazolinone ring but shares the benzyl ether group .
Properties
Molecular Formula |
C23H19N3O3S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19N3O3S/c27-21(15-30-23-25-20-9-5-4-8-19(20)22(28)26-23)24-17-10-12-18(13-11-17)29-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27)(H,25,26,28) |
InChI Key |
FMCMZAQSJJWKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


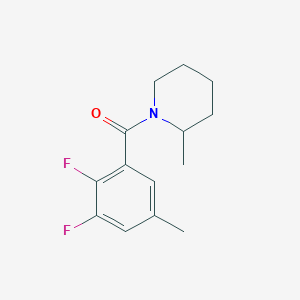
![1-(4-cyclohexylphenyl)-2-[(2,4-dimethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]ethanone](/img/structure/B11088564.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11088567.png)
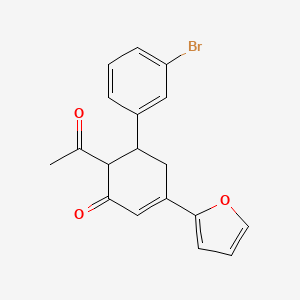
![2-[5'-benzyl-3'-(1H-indol-3-ylmethyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B11088577.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11088583.png)
![2-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)(4-ethylphenyl)amino]-1-phenylethanone](/img/structure/B11088588.png)
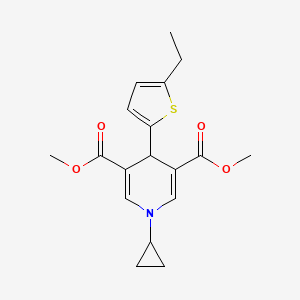
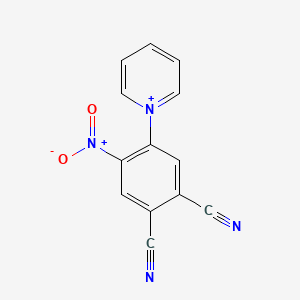
![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B11088617.png)
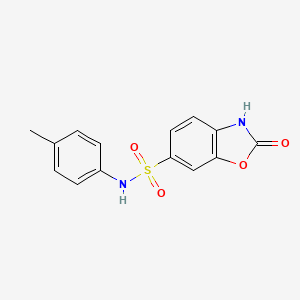
![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11088626.png)
![N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11088634.png)
![4(3H)-Pyrimidinone, 2-amino-6-methyl-5-[2-(3-methylphenoxy)ethyl]-](/img/structure/B11088636.png)
